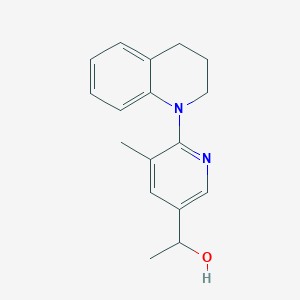![molecular formula C16H14N2O2 B11850411 3-(1-Phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid](/img/structure/B11850411.png)
3-(1-Phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 3-(1-phénylimidazo[1,5-a]pyridin-3-yl)propanoïque est un composé appartenant à la classe des dérivés de l'imidazo[1,5-a]pyridine. Ces composés sont connus pour leur structure chimique unique et leur polyvalence, ce qui les rend précieux dans divers domaines tels que la science des matériaux, les produits pharmaceutiques et l'optoélectronique .
Méthodes De Préparation
La synthèse de l'acide 3-(1-phénylimidazo[1,5-a]pyridin-3-yl)propanoïque implique généralement la formation du noyau imidazo[1,5-a]pyridine suivie de l'introduction des groupes phényle et acide propanoïque. Une méthode courante implique la cyclisation de précurseurs appropriés dans des conditions spécifiques. Par exemple, la réaction de la 2-aminopyridine avec l'α-bromoacétophénone peut conduire à la formation du noyau imidazo[1,5-a]pyridine, qui peut ensuite être fonctionnalisé davantage .
Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires mais sont optimisées pour la production à grande échelle, garantissant un rendement et une pureté élevés. Ces méthodes utilisent souvent des procédés automatisés et des techniques de purification avancées pour obtenir le produit souhaité.
Analyse Des Réactions Chimiques
L'acide 3-(1-phénylimidazo[1,5-a]pyridin-3-yl)propanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où les groupes phényle ou acide propanoïque peuvent être remplacés par d'autres groupes fonctionnels.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des solvants organiques tels que le dichlorométhane, des catalyseurs tels que le palladium sur carbone, et des conditions spécifiques de température et de pression pour optimiser la réaction .
4. Applications de la recherche scientifique
L'acide 3-(1-phénylimidazo[1,5-a]pyridin-3-yl)propanoïque a un large éventail d'applications dans la recherche scientifique :
5. Mécanisme d'action
Le mécanisme par lequel l'acide 3-(1-phénylimidazo[1,5-a]pyridin-3-yl)propanoïque exerce ses effets dépend de son application. Par exemple, en tant que sonde fluorescente, le composé interagit avec des ions ou des molécules spécifiques, ce qui entraîne une modification de ses propriétés de fluorescence. Cette interaction peut être étudiée à l'aide de techniques telles que la spectroscopie de fluorescence et la titration RMN .
Dans les applications médicales, le composé peut interagir avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs, pour exercer ses effets thérapeutiques. Les voies exactes impliquées peuvent être élucidées par des essais biochimiques et des études de modélisation moléculaire .
Applications De Recherche Scientifique
3-(1-Phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 3-(1-Phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid exerts its effects depends on its application. For instance, as a fluorescent probe, the compound interacts with specific ions or molecules, leading to a change in its fluorescence properties. This interaction can be studied using techniques such as fluorescence spectroscopy and NMR titration .
In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact pathways involved can be elucidated through biochemical assays and molecular modeling studies .
Comparaison Avec Des Composés Similaires
L'acide 3-(1-phénylimidazo[1,5-a]pyridin-3-yl)propanoïque peut être comparé à d'autres dérivés de l'imidazo[1,5-a]pyridine, tels que :
2-Amino-3-(1-phénylimidazo[1,5-a]pyridin-3-yl)maléonitrile : Utilisé comme sonde fluorescente pour la détection de l'hypochlorite.
3-Bromoimidazo[1,5-a]pyridine : Utilisé dans la synthèse de divers composés organiques.
L'unicité de l'acide 3-(1-phénylimidazo[1,5-a]pyridin-3-yl)propanoïque réside dans ses groupes fonctionnels spécifiques, qui confèrent des propriétés chimiques et physiques distinctes, le rendant adapté à un large éventail d'applications.
Propriétés
Formule moléculaire |
C16H14N2O2 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
3-(1-phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C16H14N2O2/c19-15(20)10-9-14-17-16(12-6-2-1-3-7-12)13-8-4-5-11-18(13)14/h1-8,11H,9-10H2,(H,19,20) |
Clé InChI |
CEKBJLSNPIPMCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


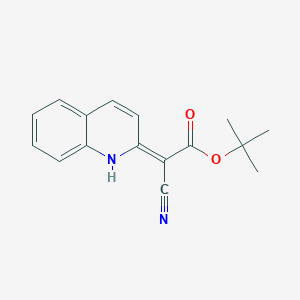
![Ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate](/img/structure/B11850341.png)


![4-(Octylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11850359.png)
![Benzyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11850361.png)
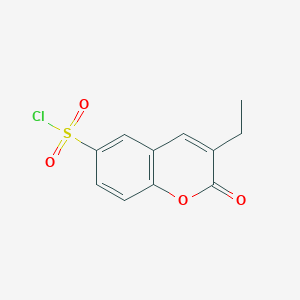
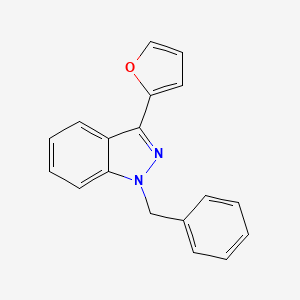
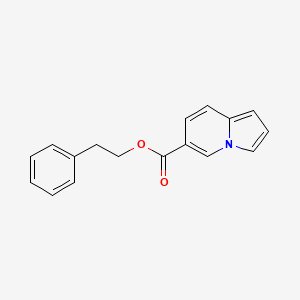
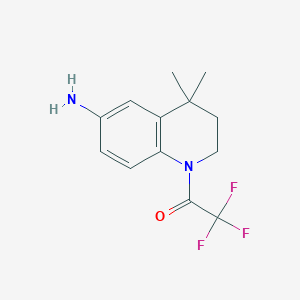

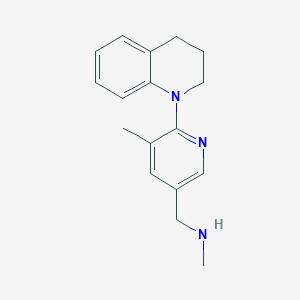
![4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11850406.png)
